(2-Bromo-4-methylphenyl)hydrazine
Overview
Description
(2-Bromo-4-methylphenyl)hydrazine is an organic compound belonging to the class of hydrazines It is characterized by the presence of a bromine atom at the second position and a methyl group at the fourth position on the phenyl ring, attached to a hydrazine moiety
Mechanism of Action
Target of Action
Hydrazines, in general, are known to react with aldehydes and ketones . The nitrogen in the hydrazine acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group .
Mode of Action
The mode of action involves the formation of hydrazones through the reaction of hydrazine with aldehydes or ketones . This reaction is essentially irreversible as the adduct dehydrates . The lone pair on the NH₂ group in the hydrazone is delocalized by resonance with the C=N bond, making it less nucleophilic .
Biochemical Pathways
It’s worth noting that hydrazines are often used in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The compound’s solubility in water and other polar solvents would likely facilitate its dissolution for various applications .
Result of Action
The formation of hydrazones through its reaction with aldehydes or ketones could potentially lead to various downstream effects depending on the specific biochemical context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Bromo-4-methylphenyl)hydrazine. For instance, its water solubility may affect its distribution in aquatic environments . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4-methylphenyl)hydrazine typically involves the reaction of 2-bromo-4-methylbenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-4-methylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.
Major Products: The major products formed from these reactions include azo compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Bromo-4-methylphenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
(2-Bromo-4-methylphenyl)amine: Similar structure but with an amine group instead of a hydrazine moiety.
(2-Bromo-4-methylphenyl)hydrazone: A derivative formed by the reaction of the hydrazine with carbonyl compounds.
(2-Bromo-4-methylphenyl)azo compounds: Formed through oxidation reactions.
Uniqueness: (2-Bromo-4-methylphenyl)hydrazine is unique due to its specific substitution pattern and the presence of both bromine and hydrazine functionalities
Properties
IUPAC Name |
(2-bromo-4-methylphenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-2-3-7(10-9)6(8)4-5/h2-4,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGAXOGYWXOXKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303266 | |
Record name | (2-bromo-4-methylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60303266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67156-57-4 | |
Record name | NSC157604 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157604 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-bromo-4-methylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60303266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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